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Compound of Interest

Compound Name: LY 345899

Cat. No.: B1675677 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of the preclinical findings on the therapeutic potential of LY345899,

a methylenetetrahydrofolate dehydrogenase (MTHFD) inhibitor. This document summarizes

key quantitative data, details experimental methodologies for reproducibility, and visualizes the

underlying biological pathways to offer an objective assessment of LY345899 against

alternative MTHFD inhibitors.

Comparative Efficacy of MTHFD Inhibitors
LY345899 has demonstrated therapeutic potential by targeting one-carbon metabolism, a

critical pathway for cancer cell proliferation. It functions as a dual inhibitor of both MTHFD1 and

MTHFD2, enzymes essential for the synthesis of nucleotides and other crucial biomolecules.[1]

[2] This inhibition disrupts the supply of building blocks for DNA replication, leading to cell death

in cancer cells.[3] Preclinical studies have shown its anti-tumor activity in various cancer

models, particularly in colorectal cancer.[2]

This guide compares the efficacy of LY345899 with other notable MTHFD inhibitors,

DS18561882 and TH9619, to provide a broader context for its therapeutic potential.

In Vitro Efficacy:
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-

maximal growth inhibition (GI50) values of LY345899 and its alternatives against various

cancer cell lines.
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Inhibitor Cancer Type Cell Line Assay Type
IC50 / GI50
(nM)

LY345899 MTHFD1 - Biochemical 96

MTHFD2 - Biochemical 663

DS18561882 MTHFD2 - Biochemical -

Breast Cancer MDA-MB-231 Growth Inhibition 140

TH9619
MTHFD1/MTHF

D2
- Biochemical -

Note: Lower values indicate higher potency.

In Vivo Efficacy:
Preclinical in vivo studies have provided evidence for the anti-tumor activity of LY345899 and

its alternatives.

Inhibitor Cancer Type Model Key Findings

LY345899 Colorectal Cancer

Cell Line Xenografts

(SW620, LoVo) and

Patient-Derived

Xenograft (PDX)

models

Decreased tumor

volume and

metastasis.[3]

DS18561882 Breast Cancer
Mouse Xenograft

(MDA-MB-231)

High dose (300

mg/kg) decreased

tumor burden with no

change in mouse

weight.

Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for key experiments

are provided below.
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Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of MTHFD inhibitors on the metabolic activity and,

consequently, the viability of cancer cells.

Materials:

Cancer cell line of interest

Complete culture medium (e.g., DMEM with 10% FBS)

MTHFD inhibitor (LY345899, DS18561882, etc.) dissolved in DMSO

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Procedure:

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-

10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the MTHFD inhibitor in complete culture

medium. Remove the existing medium from the wells and add 100 µL of the medium

containing different concentrations of the inhibitor. Include a vehicle control (medium with

DMSO).

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a

humidified incubator with 5% CO2.

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C,

allowing viable cells to metabolize the MTT into formazan crystals.
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Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization

solution to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot

a dose-response curve to determine the IC50 value.

In Vivo Tumor Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of MTHFD inhibitors

in a living organism.

Materials:

Immunodeficient mice (e.g., nude or NOD-SCID mice)

Cancer cell line (e.g., SW620 for colorectal cancer) or patient-derived tumor tissue

Matrigel (optional)

MTHFD inhibitor formulated for in vivo administration

Vehicle control

Calipers for tumor measurement

Procedure:

Cell/Tissue Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5

million cells in PBS or medium, potentially mixed with Matrigel) into the flank of each mouse.

For PDX models, surgically implant a small fragment of the patient's tumor.

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
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Randomization and Treatment: Once tumors reach the desired size, randomize the mice into

treatment and control groups. Administer the MTHFD inhibitor at a predetermined dose and

schedule (e.g., daily intraperitoneal injection or oral gavage). The control group receives the

vehicle.

Efficacy Assessment: Continue to monitor tumor volume and body weight of the mice

throughout the study. At the end of the study, mice are euthanized, and tumors are excised

and weighed.

Data Analysis: Compare the tumor growth rates and final tumor weights between the

treatment and control groups to determine the anti-tumor efficacy of the inhibitor. Statistical

analysis is performed to assess the significance of the observed differences.

Visualizing the Mechanism of Action
To elucidate the biological context of LY345899 and its alternatives, the following diagrams

illustrate the targeted signaling pathways and experimental workflows.
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One-Carbon Metabolism and MTHFD Inhibition
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Caption: One-Carbon metabolism pathway and points of inhibition by MTHFD inhibitors.
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General Experimental Workflow for Preclinical Evaluation
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Downstream Consequences of MTHFD Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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